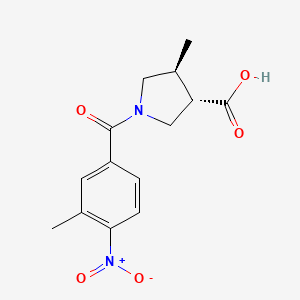
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid, also known as MNI-caged glutamate, is a chemical compound that is widely used in scientific research. It is a type of caged compound that can be used to study the mechanisms of neuronal communication and synaptic plasticity.
Mecanismo De Acción
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate works by releasing glutamate when it is exposed to light. The caged compound contains a nitrobenzoyl group that absorbs light at a specific wavelength, causing it to break apart and release glutamate. This allows researchers to control the timing and location of glutamate release, which is essential for studying the mechanisms of neuronal communication and synaptic plasticity.
Biochemical and Physiological Effects:
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate has been shown to have a number of biochemical and physiological effects. It can induce long-term potentiation (LTP) and long-term depression (LTD) in the hippocampus, which are two forms of synaptic plasticity that are thought to underlie learning and memory. It can also activate ionotropic glutamate receptors, leading to an influx of calcium ions into the cell and the activation of downstream signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate has several advantages for lab experiments. It allows researchers to control the timing and location of glutamate release with high temporal and spatial resolution. It can also be used in combination with other techniques, such as electrophysiology and imaging, to study the effects of glutamate on neuronal activity and synaptic plasticity. However, there are also some limitations to the use of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate. It can be toxic to cells at high concentrations, and it may not be suitable for all experimental systems.
Direcciones Futuras
There are several future directions for the use of (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate in scientific research. One area of interest is the development of new caged compounds that can release other neurotransmitters, such as dopamine and serotonin. Another area of interest is the development of new techniques for controlling the release of caged compounds, such as the use of optogenetics. Finally, there is a need for further studies to determine the optimal conditions for using (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate in different experimental systems.
Métodos De Síntesis
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate can be synthesized by a multistep process that involves the protection of the carboxylic acid group, the nitration of the aromatic ring, and the formation of the pyrrolidine ring. The synthesis method is well-established and has been described in detail in the literature.
Aplicaciones Científicas De Investigación
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate is widely used in scientific research to study the mechanisms of neuronal communication and synaptic plasticity. It is a type of caged compound that can be used to control the release of glutamate, a neurotransmitter that is involved in many physiological processes in the brain. By using (3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid glutamate, researchers can study the effects of glutamate on neuronal activity and synaptic plasticity with high temporal and spatial resolution.
Propiedades
IUPAC Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O5/c1-8-5-10(3-4-12(8)16(20)21)13(17)15-6-9(2)11(7-15)14(18)19/h3-5,9,11H,6-7H2,1-2H3,(H,18,19)/t9-,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNYDGPHAAXQLCK-MWLCHTKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(C[C@H]1C(=O)O)C(=O)C2=CC(=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4S)-4-methyl-1-(3-methyl-4-nitrobenzoyl)pyrrolidine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(5-Methyl-1,3-oxazol-4-yl)phenyl]methanol](/img/structure/B6632943.png)

![3-[2-(1,3-Oxazol-4-yl)phenyl]propanoic acid](/img/structure/B6632950.png)



![6-Bromo-2,3-dihydrospiro[indene-1,3'-pyrrolidine]-5'-one](/img/structure/B6632987.png)
![N-[3-(2-phenylethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632994.png)
![N-[4-(oxolan-2-ylmethoxy)phenyl]cyclopentanecarboxamide](/img/structure/B6632999.png)
![1-[4-(2,3-Dihydro-1-benzofuran-7-yl)phenyl]propan-2-amine](/img/structure/B6633006.png)

![N-[(3,3-dimethylpiperidin-2-yl)methyl]-2-ethylsulfonylaniline](/img/structure/B6633018.png)

![N-[[3-(methoxymethyl)phenyl]methyl]-3,3-dimethylpiperidine-2-carboxamide](/img/structure/B6633021.png)